Welcome to the BenchChem Online Store!
molecular formula C10H9NO7 B8305991 Dimethyl 4-hydroxy-3-nitrophthalate CAS No. 142671-51-0

Dimethyl 4-hydroxy-3-nitrophthalate

Cat. No. B8305991
M. Wt: 255.18 g/mol
InChI Key: WSZIZJYNVZKKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05180419

Procedure details

A mixture of dimethyl 4-hydroxyphthalate (25.0 g, 0.119 mol) and concentrated sulfuric acid at 0°-5° C., is treated dropwise with nitric acid (90%, 6.10 mL, 0.142 mo)), stirred for 10 minutes, poured into ice water and extracted with ethyl acetate. The combined organic extracts are dried (MgSO4) and concentrated in vacuo to give the title product mixture as a viscous yellow oil, 29.7 g (98.0%), identified by NMR spectral analysis. Flash chromatography (silical gel, 2% ethyl acetate/methylene chloride) of the mixture gives dimethyl 4-hydroxy-5-nitrophthalate as a yellow solid 3.70 g, mp 82°-85° C. and dimethyl 3-nitro-4-hydroxyphthalate as a pale yellow solid, 3.80 g, mp 108°-111° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]([OH:14])=[CH:12]C=[C:6]([C:7]([O:9][CH3:10])=[O:8])[C:5]=1C(OC)=O)([O-:3])=[O:2].[C:19]([O:22][CH2:23]C)(=[O:21])[CH3:20].C(Cl)Cl>>[OH:14][C:13]1[CH:12]=[C:20]([C:19]([O:22][CH3:23])=[O:21])[C:6](=[CH:5][C:4]=1[N+:1]([O-:3])=[O:2])[C:7]([O:9][CH3:10])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)OC)=CC=C1O)C(=O)OC
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(C(=O)OC)=CC1[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.